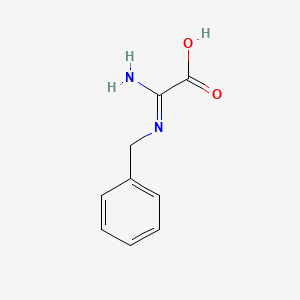![molecular formula C23H49N2O+ B14695933 Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium CAS No. 32706-72-2](/img/structure/B14695933.png)
Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hexadecanoylamino group attached to an ethyl-methyl-azanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a precursor compound, which is then alkylated using an appropriate alkyl halide. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
Scientific Research Applications
Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Diethylaminoethanol: A related compound with similar structural features but different functional groups.
Hexadecanoylamine: Shares the hexadecanoyl group but lacks the azanium core.
Methylazanium derivatives: Compounds with similar azanium cores but different alkyl groups.
Uniqueness
Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Properties
CAS No. |
32706-72-2 |
|---|---|
Molecular Formula |
C23H49N2O+ |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
diethyl-[2-(hexadecanoylamino)ethyl]-methylazanium |
InChI |
InChI=1S/C23H48N2O/c1-5-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22-25(4,6-2)7-3/h5-22H2,1-4H3/p+1 |
InChI Key |
FWWQFQXSWHFTPW-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC[N+](C)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
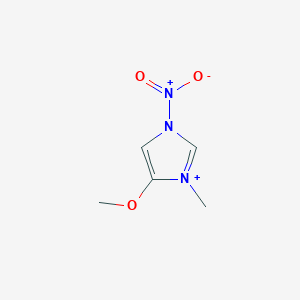
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)
![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
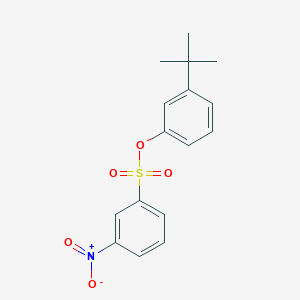
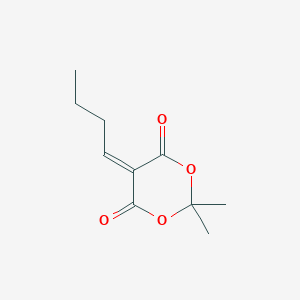
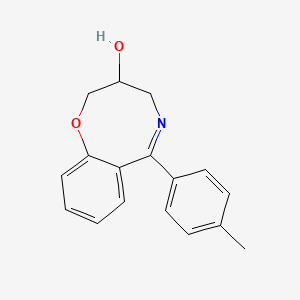
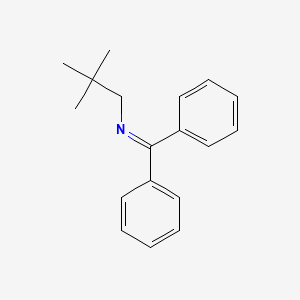
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)
